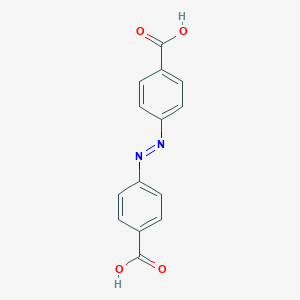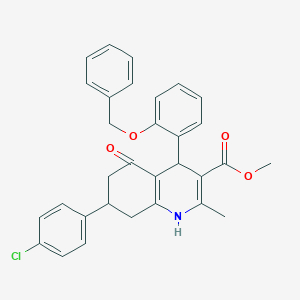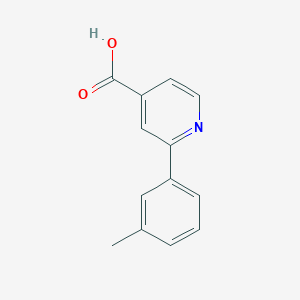
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It is a yellow pigment that has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
Curcumin's mechanism of action involves modulation of various signaling pathways and transcription factors. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Curcumin also inhibits the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and low cost. It is also easy to synthesize and purify, making it a suitable compound for research. However, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has several limitations, including its poor bioavailability, instability, and low solubility in water. These limitations have led to the development of various formulations and delivery systems to improve its bioavailability and stability.
Future Directions
There are several future directions for 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one research, including the development of new formulations and delivery systems to improve its bioavailability and stability. In addition, further studies are needed to investigate the molecular mechanisms underlying its therapeutic effects and to identify new therapeutic targets. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic applications.
Synthesis Methods
Curcumin can be synthesized from turmeric through various methods, including solvent extraction, Soxhlet extraction, and supercritical fluid extraction. The most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, or acetone to extract 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one from turmeric. The extracted 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is then purified through column chromatography or recrystallization.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to modulate various signaling pathways, including NF-κB, STAT3, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
properties
CAS RN |
15462-59-6 |
|---|---|
Product Name |
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one |
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O2/c18-17(10-9-16-6-3-11-19-16)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H/b10-9+ |
InChI Key |
MKNALJOPBHUVBL-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CO3 |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




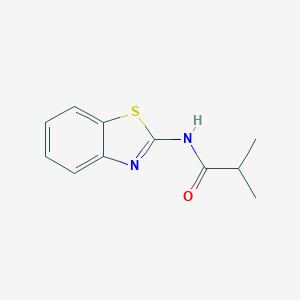


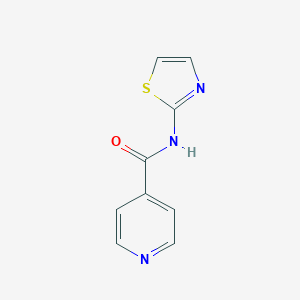



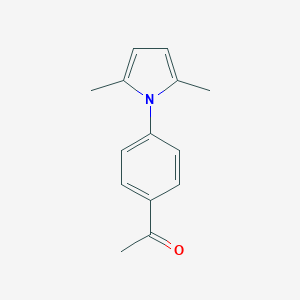
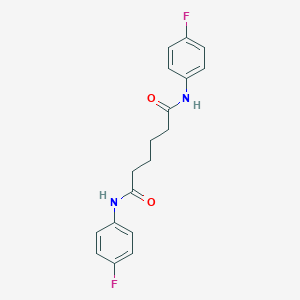
![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
